2-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyridine ring, and a pyrrolidinone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring. The pyridine ring is then introduced through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium channels, which can result in anticonvulsant and analgesic effects . Additionally, the compound may interact with other molecular targets, such as ion channels and neurotransmitter receptors, to exert its effects .
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share a similar pyrrolidinone moiety but differ in the attached functional groups and overall structure.
2-(2,5-Dioxopyrrolidin-1-yl)butanamides: These compounds also feature the pyrrolidinone moiety but have different alkyl chain lengths and functional groups.
Ethosuximide, Levetiracetam, and Lacosamide: These clinically used anticonvulsants share structural similarities with the pyrrolidinone moiety and have similar mechanisms of action.
The uniqueness of this compound lies in its combination of the benzothiazole, pyridine, and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14-5-6-15(23)21(14)17-20-12-4-3-10(8-13(12)25-17)16(24)19-11-2-1-7-18-9-11/h1-4,7-9H,5-6H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRNLOISRXVXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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